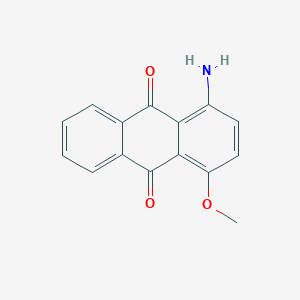

1-amino-4-methoxyanthracene-9,10-dione

Descripción general

Descripción

La 1-amino-4-metoxiantoceno-9,10-diona es un compuesto orgánico con la fórmula molecular C15H11NO3. Es un derivado del antraceno, caracterizado por la presencia de un grupo amino en la primera posición, un grupo metoxi en la cuarta posición y dos grupos cetona en las posiciones novena y décima. Este compuesto es conocido por su color vibrante y se utiliza a menudo en las industrias de tintes y pigmentos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La 1-amino-4-metoxiantoceno-9,10-diona puede sintetizarse mediante diversos métodos. Un enfoque común implica la nitración de la 4-metoxiantoceno-9,10-diona seguida de reducción para introducir el grupo amino. Las condiciones de reacción suelen implicar el uso de ácido nítrico concentrado para la nitración y un agente reductor como el cloruro de estaño(II) en ácido clorhídrico para el paso de reducción .

Métodos de producción industrial

En entornos industriales, la producción de 1-amino-4-metoxiantoceno-9,10-diona a menudo implica procesos de nitración y reducción a gran escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas garantiza un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

La 1-amino-4-metoxiantoceno-9,10-diona experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede oxidarse para formar quinonas.

Reducción: Las reacciones de reducción pueden convertir los grupos cetona en grupos hidroxilo.

Sustitución: Los grupos amino y metoxi pueden participar en reacciones de sustitución electrófila y nucleófila.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia.

Sustitución: Reactivos como halógenos, agentes alquilantes y agentes acilantes se utilizan en diversas condiciones.

Productos principales

Oxidación: Formación de antraquinonas.

Reducción: Formación de hidroxiantracenos.

Sustitución: Formación de varios antracenos sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

La 1-amino-4-metoxiantoceno-9,10-diona tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de moléculas orgánicas complejas y tintes.

Biología: Se emplea en el estudio de las interacciones enzimáticas y como sonda fluorescente.

Medicina: Se investiga su posible uso en la terapia fotodinámica y como agente anticancerígeno.

Industria: Se utiliza en la producción de pigmentos, tintes y como componente en dispositivos electrónicos orgánicos.

Mecanismo De Acción

El mecanismo de acción de la 1-amino-4-metoxiantoceno-9,10-diona implica su interacción con objetivos moleculares como enzimas y componentes celulares. El compuesto puede intercalarse en el ADN, interrumpiendo su función y provocando la muerte celular. Además, sus propiedades fluorescentes permiten su uso como sonda en diversos ensayos bioquímicos .

Comparación Con Compuestos Similares

Compuestos similares

1-aminoantraceno-9,10-diona: Carece del grupo metoxi, lo que lleva a diferentes propiedades químicas.

4-metoxiantoceno-9,10-diona: Carece del grupo amino, lo que afecta su reactividad y aplicaciones.

1-amino-4-hidroxiantraceno-9,10-diona: Contiene un grupo hidroxilo en lugar de un grupo metoxi, alterando su comportamiento químico.

Singularidad

La 1-amino-4-metoxiantoceno-9,10-diona es única debido a la presencia de ambos grupos amino y metoxi, que confieren una reactividad química distinta y la hacen adecuada para aplicaciones específicas en la síntesis de tintes, estudios biológicos y posibles usos terapéuticos .

Actividad Biológica

Overview

1-Amino-4-methoxyanthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. Its unique structure, characterized by the presence of both amino and methoxy functional groups, positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.

- Molecular Formula : C₁₉H₁₅N₃O₃

- Molecular Weight : 329.34 g/mol

- CAS Number : 28949-06-6

- IUPAC Name : this compound

Anticancer Properties

Research has indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study involving the MTT assay demonstrated its ability to inhibit cell growth in human gastric adenocarcinoma (AGS), lung cancer (SK-MES-1), bladder carcinoma (J82), and promyelocytic leukemia (HL-60) cells. The IC50 values for these cell lines are summarized in Table 1:

| Cell Line | IC50 (µM) |

|---|---|

| AGS | 48.9 |

| SK-MES-1 | 78.4 |

| J82 | 62.0 |

| HL-60 | 35.6 |

| MRC-5 (normal) | >100 |

The compound demonstrated selective toxicity towards cancer cells compared to normal fibroblasts, suggesting its potential as a chemotherapeutic agent with reduced side effects.

The mechanism by which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells through interaction with DNA and modulation of various signaling pathways. This interaction can lead to the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins, ultimately resulting in programmed cell death.

Study on Antiproliferative Activity

In a comparative study, various anthraquinone derivatives were synthesized and evaluated for their biological activity. The results indicated that compounds with structural modifications similar to this compound exhibited enhanced antiproliferative properties compared to their parent compounds. The study highlighted that the introduction of amino groups significantly improved the selectivity and potency against specific cancer types.

Research on Mechanistic Insights

A detailed mechanistic study using spectroscopic techniques revealed that this compound interacts with cellular targets such as topoisomerases and kinases. These interactions disrupt normal cellular functions, leading to increased oxidative stress and subsequent apoptosis in tumor cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

| Compound | IC50 (µM) | Notes |

|---|---|---|

| 1-Amino-4-hydroxyanthracene-9,10-dione | 11.4 | More potent against HL-60 cells |

| This compound | 35.6 | Selective toxicity observed |

| Etoposide | 3.9 | Standard reference for comparison |

Propiedades

IUPAC Name |

1-amino-4-methoxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c1-19-11-7-6-10(16)12-13(11)15(18)9-5-3-2-4-8(9)14(12)17/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOGXZAXERYOTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)N)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151262 | |

| Record name | 9,10-Anthracenedione, 1-amino-4-methoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-83-6 | |

| Record name | 1-Amino-4-methoxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-1-anthraquinonylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-4-methoxyanthraquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84162 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione, 1-amino-4-methoxy- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHOXY-1-ANTHRAQUINONYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCH9T82ZKZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.